The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been reported in the literature. One method involves a multi-step procedure starting from commercially available 4-chloropyridin-2-amine []. This method involves reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine hydrochloride to produce an N-hydroxy-formimidamide intermediate. Subsequent treatment with trifluoroacetic acid anhydride (TFAA) leads to the formation of a triazolo[1,5-a]pyridine derivative. Finally, reacting this derivative with 4-amino-2-methylphenol in the presence of potassium carbonate at elevated temperatures yields 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine [].
The primary application of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, based on the provided literature, lies in its utility as a key synthetic intermediate. It serves as a building block for constructing more complex molecules with potential biological activity. Specifically, it is a crucial precursor in the synthesis of Tucatinib (also known as Tukysa) []. Tucatinib is a medication utilized in the treatment of HER2-positive breast cancer [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: